5'-Guanidinonaltrindole (hydrochloride)
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Overview
Description
5’-Guanidinonaltrindole (hydrochloride) is a highly selective and potent κ-opioid receptor antagonist. It is known for its significant selectivity and potency, being five times more potent and 500 times more selective than the commonly used κ-opioid antagonist norbinaltorphimine . This compound is primarily used in scientific research to study the κ-opioid receptor and its associated pathways.
Preparation Methods
The synthesis of 5’-Guanidinonaltrindole (hydrochloride) involves several steps, starting from the appropriate precursor molecules. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of chemical reactions involving cyclization and functional group transformations.
Introduction of the guanidine group: The guanidine group is introduced through a reaction with a suitable guanidinating agent.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
5’-Guanidinonaltrindole (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5’-Guanidinonaltrindole (hydrochloride) has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of κ-opioid receptor antagonists.
Biology: The compound is used to investigate the role of κ-opioid receptors in various biological processes, including pain modulation and mood regulation.
Medicine: Research involving this compound helps in understanding the potential therapeutic applications of κ-opioid receptor antagonists in treating conditions like depression and chronic pain.
Mechanism of Action
5’-Guanidinonaltrindole (hydrochloride) exerts its effects by selectively binding to the κ-opioid receptor. This binding inhibits the receptor’s activity, leading to various physiological effects. The compound has a slow onset and long duration of action, making it suitable for prolonged studies. It also interferes with the action of the κ-opioid peptide dynorphin, which plays a role in pain perception and mood regulation .
Comparison with Similar Compounds
5’-Guanidinonaltrindole (hydrochloride) is unique due to its high selectivity and potency for the κ-opioid receptor. Similar compounds include:
6’-Guanidinonaltrindole: Another guanidine derivative with similar properties but different receptor activity.
Binaltorphimine: A κ-opioid receptor antagonist with lower selectivity and potency compared to 5’-Guanidinonaltrindole.
JDTic: A κ-opioid receptor antagonist with different pharmacokinetic properties
These comparisons highlight the uniqueness of 5’-Guanidinonaltrindole (hydrochloride) in terms of its selectivity and potency for the κ-opioid receptor.
Properties
Molecular Formula |
C27H31Cl2N5O3 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C27H29N5O3.2ClH/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;;/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*1H/t20-,24+,26+,27-;;/m1../s1 |
InChI Key |
VLZVKCDTFJURGK-AWCPWCJTSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.Cl.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
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